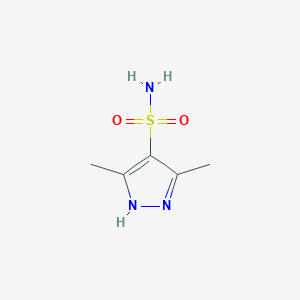

3,5-二甲基-1H-吡唑-4-磺酰胺

描述

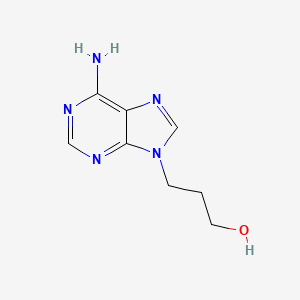

The compound "3,5-dimethyl-1H-pyrazole-4-sulfonamide" is a derivative of the pyrazole class, which is known for its wide range of biological activities. Pyrazole derivatives, particularly those with a sulfonamide group, have been extensively studied for their potential as inhibitors of various enzymes, including carbonic anhydrases and acetylcholinesterase, which are targets for the treatment of conditions such as glaucoma, epilepsy, and Alzheimer's disease . These compounds have also been evaluated for their anti-inflammatory, antimicrobial, and antioxidant properties .

Synthesis Analysis

The synthesis of pyrazole-sulfonamide derivatives typically involves the reaction of pyrazole with different sulfonyl chlorides or through multi-step synthetic pathways that may include the formation of intermediates such as N-propargylic sulfonylhydrazone derivatives . Advanced synthetic techniques, such as Lewis base catalysis, have been employed to facilitate the synthesis of highly substituted pyrazole derivatives, including those with sulfonyl groups . The structures of these synthesized molecules are usually characterized by various spectroscopic methods, including FT-IR, NMR (1H, 13C, 19F), and mass spectrometry .

Molecular Structure Analysis

The molecular structure and vibrational frequencies of pyrazole-sulfonamide derivatives can be determined using computational methods such as Density Functional Theory (DFT). These studies provide insights into the molecular electrostatic potential, which is useful for predicting sites of electrophilic and nucleophilic attack, as well as intramolecular interactions that can be interpreted using Natural Bond Orbital (NBO) and Natural Localized Molecular Orbital (NLMO) analysis .

Chemical Reactions Analysis

Pyrazole-sulfonamide derivatives can undergo various chemical reactions, including those catalyzed by iodine and ascorbic acid, to construct complex molecules like pyrazolo[1,5-a]quinoline thioether derivatives . The reactivity of these compounds can be influenced by the presence of substituents on the pyrazole ring, which can affect the outcome of reactions such as Suzuki coupling or controlled oxidation to form sulfoxides and sulfones .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole-sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the pyrazole ring and the presence of the sulfonamide group. These properties are crucial for the biological activity of the compounds, as they affect the compounds' ability to interact with biological targets and their pharmacokinetic profiles . Theoretical calculations can also provide information on non-linear optical properties, which are important for materials science applications .

科学研究应用

碳酸酐酶的抑制

类似3,5-二甲基-1H-吡唑-4-磺酰胺的杂环化合物的磺胺衍生物显示出在抑制人类碳酸酐酶方面的潜力,这些酶对于各种生化过程至关重要。这些磺胺类化合物中的杂环系统增强了它们与碳酸酐酶活性位点的结合能力,从而抑制了它们的活性。这种抑制对于研究特定生物活性和开发新物质是至关重要的(Komshina et al., 2020)。

抗癌和抗微生物活性

合成的磺胺衍生物,包括吡唑衍生物,已被评估其作为碳酸酐酶和乙酰胆碱酯酶抑制剂的潜力。这些化合物表现出低细胞毒性,使它们成为开发这些酶的新型抑制剂的良好候选者。尽管它们对癌细胞系的选择性通常较低,但表明了广谱抗肿瘤活性的潜力(Ozmen Ozgun et al., 2019)。

超分子网络贡献

3,5-二甲基-1H-吡唑-4-磺酰胺衍生物已被用于研究新的金属大环Pd(II)配合物,有助于发展二维层聚合物和三维网络。这项研究为了解配体结构对这些网络的拓扑结构和相互渗透形式的影响提供了见解(León et al., 2013)。

黄嘌呤氧化酶的抑制

基于吡唑的衍生物,包括从3,5-二甲基-1H-吡唑-4-磺酰胺衍生的化合物,已被研究其对黄嘌呤氧化酶的抑制活性。这种酶在从黄嘌呤生成尿酸中起着重要作用,其抑制对于理解和管理痛风等疾病至关重要。一些合成化合物已表现出中等的抑制活性,表明了潜在的治疗应用(Deqiang et al., 2015)。

属性

IUPAC Name |

3,5-dimethyl-1H-pyrazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O2S/c1-3-5(11(6,9)10)4(2)8-7-3/h1-2H3,(H,7,8)(H2,6,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHQFEOHPKNBRIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901276776 | |

| Record name | 1H-Pyrazole-4-sulfonamide, 3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901276776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-dimethyl-1H-pyrazole-4-sulfonamide | |

CAS RN |

88398-54-3 | |

| Record name | 1H-Pyrazole-4-sulfonamide, 3,5-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88398-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-4-sulfonamide, 3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901276776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(Phenylsulfanyl)methyl]pyridine](/img/structure/B1281909.png)

![4-[(5-Bromo-2-furyl)methyl]morpholine](/img/structure/B1281917.png)